molecular formula C22H23N3O4S B3310426 N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 946204-40-6

N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B3310426
CAS No.: 946204-40-6
M. Wt: 425.5 g/mol
InChI Key: NPVXYXAMRSPMAE-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a carbamoylmethyl group at the 4-position and a 3,5-dimethoxybenzamide moiety at the 2-position. The 3,4-dimethylphenyl group in the carbamoyl side chain introduces steric bulk and electron-donating effects, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

N-[4-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-13-5-6-16(7-14(13)2)23-20(26)10-17-12-30-22(24-17)25-21(27)15-8-18(28-3)11-19(9-15)29-4/h5-9,11-12H,10H2,1-4H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVXYXAMRSPMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-(3,4-dimethylphenyl)thiazol-2-amine, which is then further reacted with 3,5-dimethoxybenzoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound shares core features with several analogs, differing primarily in substituents on aromatic rings and side chains. Key comparisons include:

Table 1: Structural Comparison of Thiazole-Based Analogs
Compound Name / ID Molecular Formula Key Substituents Reference
N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide Likely C₂₁H₂₂N₃O₄S* 3,4-Dimethylphenyl (carbamoyl), 3,5-dimethoxybenzamide Target Compound
N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide C₂₀H₁₈FN₃O₄S (MW 415.44) 3-Fluorophenyl (carbamoyl), 3,5-dimethoxybenzamide
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxy-N-(phenylmethyl)benzamide Undisclosed 4,6-Dimethylbenzothiazole, N-(phenylmethyl) substitution
N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) C₁₆H₁₂ClN₃OS 4-Chlorobenzamide, unsubstituted phenylthiazole

*Predicted based on structural similarity to .

Key Observations:
  • Substituent Effects :
    • Electron-donating groups (e.g., 3,4-dimethylphenyl) may enhance lipophilicity and metabolic stability compared to electron-withdrawing groups (e.g., 3-fluorophenyl in ).
    • The 3,5-dimethoxybenzamide moiety is conserved in multiple analogs, suggesting its role in π-π stacking or hydrogen bonding with biological targets.
Spectroscopic Data:
  • IR Spectroscopy : Expected absorption bands for C=O (1660–1680 cm⁻¹), NH (3150–3300 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹), consistent with analogs in and .
  • ¹H-NMR : Signals for methoxy groups (~3.8 ppm), thiazole protons (~7.0–8.0 ppm), and dimethylphenyl protons (~2.2–2.4 ppm) align with data from and .
Table 2: Activity and Physical Properties of Selected Analogs
Compound ID Melting Point (°C) Biological Activity Key Functional Groups Reference
Compound 5c Undisclosed Anti-inflammatory (carrageenan-induced edema) 4-Chlorobenzamide, phenylthiazole
Compound 5n Undisclosed Anti-inflammatory (potent activity) 3-Trifluoromethylbenzamide
Compound 21 164–168 Undisclosed 4-Chlorophenyl, piperazine
Undisclosed Undisclosed (structural similarity to APIs) 3-Fluorophenyl, dimethoxybenzamide
Key Observations:
  • Anti-inflammatory activity in correlates with halogenated benzamide groups (e.g., 4-chloro in 5c), suggesting that the target compound’s 3,5-dimethoxybenzamide may modulate similar pathways .
  • Higher melting points in analogs (e.g., 164–180°C) reflect crystalline stability from sulfonamide and piperazine groups, whereas the target compound’s carbamoylmethyl-thiazole structure may reduce crystallinity .

Biological Activity

N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of thiazolecarboxamides. Its unique structure incorporates a thiazole ring, a dimethylphenyl group, and a dimethoxybenzamide moiety. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The compound exhibits significant biochemical properties. It has been shown to interact with various enzymes and proteins, influencing their activity. Notably, it inhibits certain enzymes involved in bacterial lipid biosynthesis, demonstrating antimicrobial properties . This inhibition can lead to the disruption of bacterial cell membranes and ultimately cell death .

Cellular Effects

This compound affects various cellular processes:

  • Cell Signaling Pathways : The compound modulates key signaling pathways that control cell proliferation and apoptosis. In cancer cells, it has been observed to reduce tumor growth by influencing these pathways .
  • Gene Expression : It alters gene expression profiles in treated cells, which can lead to changes in cellular metabolism and behavior .
  • Cellular Metabolism : The compound impacts metabolic processes within cells, contributing to its overall biological effects .

Molecular Mechanism

At the molecular level, the compound exerts its effects through several mechanisms:

  • Enzyme Inhibition : Binding interactions with enzymes can lead to either inhibition or activation depending on the specific enzyme involved. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .
  • Subcellular Localization : The localization of this compound within specific cellular compartments is crucial for its biological activity. Targeting signals may direct the compound to organelles where it can exert its effects more effectively .

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various experimental settings:

  • Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating apoptotic signaling pathways. For instance, it has been reported to decrease cell viability in breast cancer cell lines through caspase activation .
  • Antimicrobial Effects : Studies indicate that the compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria by disrupting lipid biosynthesis pathways .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial lipid biosynthesis
AnticancerModulation of apoptosis and proliferation pathways
Enzyme InhibitionBinding to dihydrofolate reductase

Table 2: Research Findings on Cellular Effects

Cell TypeEffect ObservedReference
Cancer CellsInduction of apoptosis
Bacterial CellsDisruption of membrane integrity

Q & A

Q. What are the key synthetic pathways for N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide, and how are reaction conditions optimized?

The synthesis involves sequential amide bond formation, thiazole ring assembly, and functionalization. Critical steps include:

  • Amide coupling : Use of coupling agents like DCC or HOBt to link carbamoyl and benzamide moieties .
  • Thiazole formation : Cyclization of thiourea intermediates with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Reaction temperature (60–80°C), solvent polarity (acetonitrile or DMF), and catalyst selection (e.g., CuI for azide-alkyne cycloadditions) significantly impact yield and purity . Table 1 : Synthetic Optimization Parameters
StepConditionsYield (%)Purity (HPLC)
Amide couplingDMF, DCC, RT, 12h7595%
Thiazole cyclizationK₂CO₃, acetonitrile, 70°C, 6h6898%

Q. How is the compound characterized, and what analytical methods validate its structure?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H/¹³C NMR to identify methoxy, thiazole, and carbamoyl protons/carbons .
  • HPLC-MS : Purity assessment (>95%) and molecular weight verification .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, critical for understanding solid-state interactions .

Advanced Research Questions

Q. What strategies resolve low yields in the final synthetic step, and how are intermediates purified?

Low yields often arise from side reactions (e.g., hydrolysis of thiazole rings). Mitigation includes:

  • Protective groups : Use of Boc or Fmoc groups for sensitive amines .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for intermediates .
  • In-line monitoring : FTIR or LC-MS to track reaction progress and adjust conditions dynamically .

Q. What biological activities are reported for this compound, and how do structural analogs inform SAR studies?

  • Antibacterial activity : Derivatives show MIC values of 2–8 µg/mL against S. aureus and E. coli due to thiazole-mediated membrane disruption .
  • SAR insights : Table 2 : Structural Analogs and Bioactivity
Analog StructureBioactivity (vs. Parent Compound)
Replacement of methoxy with Cl2× higher potency against MRSA
Thiadiazole instead of thiazoleReduced solubility, similar IC₅₀

Q. How are contradictions in bioactivity data between studies addressed?

Discrepancies (e.g., variable IC₅₀ values) arise from assay conditions or impurity profiles. Resolution strategies:

  • Standardized assays : Use CLSI guidelines for antimicrobial testing .
  • Batch analysis : Compare HPLC purity (>98%) and confirm stereochemical consistency via CD spectroscopy .

Q. What methodologies elucidate the compound’s mechanism of action at the molecular level?

  • Molecular docking : Predict binding to bacterial dihydrofolate reductase (DHFR) with AutoDock Vina .
  • Enzyme inhibition assays : Measure IC₅₀ using purified DHFR and NADPH oxidation kinetics .
  • Cellular uptake studies : Fluorescent tagging (e.g., BODIPY) to track intracellular localization .

Q. How are degradation products analyzed, and what stability challenges exist?

  • Forced degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify labile groups .
  • LC-MS/MS : Characterize degradation products (e.g., hydrolysis of carbamoyl groups) .
  • Stabilization : Lyophilization under argon and storage at -20°C in amber vials .

Methodological Notes

  • Synthetic reproducibility : Always validate reaction steps with control experiments (e.g., omitting catalysts) to confirm pathway specificity .
  • Data interpretation : Cross-reference NMR shifts with computed spectra (e.g., ChemDraw) to avoid misassignment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

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